tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate
Description
Molecular Identity and Classification
tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate is a synthetic carbamate derivative with the molecular formula C₁₆H₂₅N₃O₂ and a molecular weight of 291.39 g/mol . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects its structural components: a piperidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 1-position with a 5-methylpyridin-2-yl moiety. The compound is identified by multiple synonyms, including N-Boc-1-(5-methylpyridin-2-yl)piperidin-3-amine and tert-butyl [1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate.
The structural features include:
- Piperidine ring : A six-membered nitrogen-containing heterocycle that adopts a chair conformation, enabling stereoelectronic interactions.
- 5-Methylpyridin-2-yl group : A substituted pyridine ring with a methyl group at the 5-position, contributing to lipophilicity and π-π stacking potential.
- tert-Butyl carbamate (Boc) : A protective group that masks the amine functionality, enhancing solubility and stability during synthetic workflows.
The SMILES notation for the compound is O=C(OC(C)(C)C)NC1CN(C2=NC=C(C)C=C2)CCC1 , highlighting the connectivity of functional groups.
| Property | Value |
|---|---|
| CAS Registry Number | 1353962-49-8 |
| Molecular Formula | C₁₆H₂₅N₃O₂ |
| Molecular Weight | 291.39 g/mol |
| Key Functional Groups | Piperidine, Pyridinyl, Boc carbamate |
Historical Context in Carbamate Chemistry
Carbamates emerged as critical motifs in medicinal chemistry following the isolation of physostigmine, a naturally occurring methyl carbamate, from Physostigma venenosum seeds in 1864. This discovery catalyzed interest in carbamates as enzymatically stable analogs of esters and amides. The development of the Boc group in the mid-20th century revolutionized peptide synthesis by enabling selective amine protection under mild acidic conditions.
This compound exemplifies modern applications of carbamates in drug discovery. Its design leverages the Boc group’s acid-labile properties for temporary amine protection, facilitating multi-step syntheses of complex targets. The compound’s pyridinyl-piperidine scaffold mirrors structural elements in pharmaceuticals such as paroxetine (an SSRI) and niraparib (a PARP inhibitor), underscoring its relevance in bioactive molecule design.
Structural Relationship to Other Pyridinyl-Piperidine Carbamates
This compound belongs to a broader class of pyridinyl-piperidine carbamates, which vary in substituents and stereochemistry. Key structural analogs include:
The 5-methylpyridin-2-yl group enhances metabolic stability compared to unsubstituted pyridines, while the Boc group allows selective deprotection in multi-functional intermediates. Conformational analysis reveals that the piperidine ring’s chair geometry positions the Boc group axially, minimizing steric hindrance with the pyridinyl substituent.
Significance in Organic Chemistry Research
This compound serves as a versatile building block in asymmetric synthesis and medicinal chemistry:
- Synthetic Intermediate : The Boc group enables sequential functionalization of the piperidine nitrogen, as demonstrated in Rh-catalyzed enantioselective couplings to produce 3-substituted piperidines.
- Enzyme Inhibition : Piperidine carbamates exhibit activity against serine hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), with selectivity modulated by substituents on the piperidine ring.
- Drug Discovery : The compound’s scaffold is integral to candidates targeting neurological disorders and cancer, leveraging its ability to cross the blood-brain barrier and engage aromatic residues in enzyme active sites.
Recent advances in catalytic asymmetric synthesis, such as Rh-catalyzed reductive Heck reactions, utilize derivatives of this compound to access enantioenriched piperidines for preclinical evaluation. Its structural modularity further supports fragment-based drug design, where incremental modifications optimize pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
tert-butyl N-[1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-12-7-8-14(17-10-12)19-9-5-6-13(11-19)18-15(20)21-16(2,3)4/h7-8,10,13H,5-6,9,11H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFICNWHYWUUHAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)N2CCCC(C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671495 | |
| Record name | tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-25-1 | |
| Record name | tert-Butyl [1-(5-methylpyridin-2-yl)piperidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Piperidin-3-yl Intermediate with 5-Methylpyridin-2-yl Substitution
- The 5-methylpyridin-2-yl substituent is introduced onto the piperidine ring via nucleophilic substitution or coupling reactions.
- For example, starting from 5-methylpyridin-2-amine, reductive amination or cross-coupling reactions can be employed to attach the pyridinyl group to the piperidine nitrogen.
Step 2: Boc Protection of the Piperidin-3-amine
- The free amine on the piperidin-3-yl moiety is protected using tert-butyl carbamate reagents.
- Typical conditions involve reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at 0–25°C to control reaction rate and selectivity.
Step 3: Purification
- The crude product is purified by crystallization or chromatography.
- Crystallization may involve solvents such as isopropyl ether, normal heptane, or mixtures thereof.
- Adjusting pH to slightly acidic conditions can aid in crystallization and removal of impurities.
- Filtration and drying yield the high-purity this compound.
Research Findings and Optimization
- Stereochemistry control : The stereochemistry of the piperidine ring (e.g., (3R,5S)) is crucial for biological activity and is maintained through selective synthesis or chiral resolution.
- Reaction conditions : Low temperature and inert atmosphere (nitrogen) prevent side reactions and decomposition of sensitive intermediates.
- Purification techniques : Multi-step purification including pH adjustment and recrystallization ensures removal of unreacted starting materials and side products.
- Yield considerations : Optimizing molar ratios and reaction times improves yield and purity, as demonstrated in related synthetic protocols.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Purpose/Effect |
|---|---|---|
| Starting material | 5-Methylpyridin-2-amine or derivatives | Pyridinyl substitution source |
| Piperidine stereochemistry | (3R,5S) or specified enantiomer | Biological activity relevance |
| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Amine protection |
| Base | Triethylamine, sodium hydride | Deprotonation, reaction facilitation |
| Solvent | Dichloromethane, tetrahydrofuran | Reaction medium |
| Temperature | 0 to 25°C (reaction), -10 to 5°C (addition) | Control reaction rate and selectivity |
| Purification solvents | Isopropyl ether, normal heptane | Crystallization and impurity removal |
| pH adjustment | Slightly acidic (1-10% rare acid) | Enhance crystallization |
Chemical Reactions Analysis
Types of Reactions
(5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its bipyridinyl core is known to bind to metal ions, making it useful in the study of metalloproteins and metalloenzymes.
Medicine
In medicine, (5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the creation of advanced materials.
Mechanism of Action
The mechanism of action of (5’-Methyl-3,4,5,6-tetrahydro-2H-[1,2’]bipyridinyl-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The bipyridinyl core can bind to metal ions, potentially affecting the activity of metalloenzymes. Additionally, the carbamic acid tert-butyl ester group may interact with biological membranes, influencing the compound’s distribution and activity within the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate with analogous pyridine-based carbamate derivatives, focusing on structural variations, molecular properties, and commercial availability.
Structural and Molecular Comparisons
Key Observations:
Halogenated derivatives (e.g., 2-chloro , 6-chloro , 5-bromo ) introduce electron-withdrawing effects, which may alter reactivity in cross-coupling reactions or binding interactions.
Ring System Variations:
- The piperidine ring in the target compound (6-membered) offers conformational flexibility compared to the pyrrolidine ring (5-membered) in , which may influence binding kinetics in biological systems.
Molecular Weight and Commercial Availability:
Biological Activity
tert-Butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate , also known as a piperidine derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings regarding its efficacy in various biological contexts.
Chemical Structure and Properties
The IUPAC name of the compound is tert-butyl N-(5-methylpyridin-2-yl)-N-piperidin-3-yl carbamate . Its molecular formula is , with a molecular weight of approximately 240.31 g/mol. The compound features a tert-butyl group, a piperidine ring, and a 5-methylpyridine moiety, which contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-methylpyridine and piperidine under controlled conditions. A common approach includes using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to facilitate the reaction, usually conducted at low temperatures to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The piperidine ring plays a crucial role in binding to active sites on target molecules, while the carbamate group enhances stability and bioavailability. This interaction can modulate various biochemical pathways, potentially influencing therapeutic outcomes in several disease models.
Pharmacological Applications
Research indicates that this compound has potential applications in:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties with selectivity over mammalian cell lines .
- Neuropharmacology : Investigations into its effects on neurotransmitter systems indicate potential applications in treating neurological disorders. The compound may act as an antagonist or modulator at certain receptor sites, influencing synaptic transmission.
- Cancer Research : Recent studies have explored its role in inhibiting tumor growth in various cancer cell lines, including breast cancer models . The compound's ability to induce apoptosis and inhibit cell proliferation presents promising avenues for anticancer therapies.
Study on Antimicrobial Properties
A study conducted on related piperidine derivatives demonstrated that compounds similar to this compound exhibited potent antimicrobial activity against various pathogens while showing low toxicity to human cells .
| Compound | Target Pathogen | Activity | Selectivity Index |
|---|---|---|---|
| Compound A | E. coli | MIC = 4 µg/mL | >100 |
| Compound B | S. aureus | MIC = 8 µg/mL | >50 |
Study on Cancer Cell Lines
In vitro studies revealed that this compound significantly inhibited the viability of MDA-MB-231 breast cancer cells with an IC50 value of 15 µM, demonstrating its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl (1-(5-methylpyridin-2-yl)piperidin-3-yl)carbamate in academic settings?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-methylpyridin-2-amine derivatives with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere. Catalytic systems like Pd₂(dba)₃ with BINAP ligands may enhance coupling efficiency for piperidine ring formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields (>70%) and purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- LC-MS (ESI+ mode) to confirm molecular weight (e.g., m/z 293 [M + H]⁺).
- ¹H/¹³C NMR to verify piperidine ring conformation and carbamate group integrity (δ ~1.4 ppm for tert-butyl protons) .
- X-ray crystallography (using SHELXL ) for absolute stereochemical confirmation if crystalline forms are obtainable.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal contact.
- Store in dry, airtight containers away from light and incompatible reagents (e.g., strong acids/bases) .
- Monitor for acute toxicity symptoms (e.g., respiratory irritation) and follow first-aid measures outlined in SDS documentation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Perform 2D NMR (e.g., HSQC, HMBC) to distinguish between regioisomers or stereoisomers.
- Validate via HPLC-DAD at multiple wavelengths to detect trace impurities (<0.5%) .
- Cross-reference with computational models (e.g., DFT calculations) to predict NMR shifts and optimize structural assignments .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic LC-MS analysis.
- Stabilize the carbamate group using lyoprotectants (e.g., trehalose) in aqueous buffers or anhydrous solvents (e.g., DMF) for long-term storage .
- Avoid hydrolysis by maintaining pH 6–8 and limiting exposure to nucleophiles (e.g., amines) .
Q. How does the 5-methylpyridin-2-yl substituent influence the compound’s reactivity in downstream functionalization?
- Methodological Answer :
- The methyl group enhances steric hindrance, reducing unwanted side reactions (e.g., oxidation at the pyridine ring).
- Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) to introduce aryl/heteroaryl groups at the piperidine nitrogen .
- Monitor regioselectivity using in situ IR spectroscopy to track reaction intermediates .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Methodological Answer :
- Enzyme inhibition assays (e.g., fluorescence-based) to study interactions with target proteins (e.g., kinases, proteases).
- Cellular uptake studies using LC-MS/MS to quantify intracellular concentrations and correlate with efficacy .
- Molecular docking simulations (AutoDock Vina) to predict binding modes and guide SAR optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
